

# Cholecystokinin B Receptor in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes within the central nervous system (CNS).[1] Encoded by the CCKBR gene, this receptor is a primary target for the neuropeptide cholecystokinin (CCK) and the hormone gastrin.[1] Its widespread distribution in key brain regions, including the cerebral cortex, hippocampus, amygdala, and nucleus accumbens, underscores its significance in modulating neurotransmission and influencing a range of behaviors.[2] This technical guide provides a comprehensive overview of the CCK-B receptor's function in the CNS, detailing its signaling pathways, involvement in neurological and psychiatric conditions, and the experimental methodologies used for its investigation.

## Core Functions of the CCK-B Receptor in the CNS

The CCK-B receptor is implicated in a diverse array of functions within the CNS, primarily revolving around the modulation of anxiety, panic, memory, and the activity of major neurotransmitter systems.

## **Role in Anxiety and Panic Disorders**



A substantial body of evidence implicates the CCK-B receptor in the pathophysiology of anxiety and panic disorders.[3][4] Activation of CCK-B receptors, particularly in the basolateral amygdala, has been shown to produce anxiogenic (anxiety-promoting) effects.[3] In human studies, administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic attacks in both healthy individuals and patients with panic disorder.[3][4] Conversely, antagonists of the CCK-B receptor have demonstrated anxiolytic (anxiety-reducing) properties in various animal models, suggesting their potential as therapeutic agents for anxiety-related conditions.[3][5]

## **Involvement in Memory and Cognition**

The CCK-B receptor also plays a role in cognitive processes, particularly learning and memory. [6][7] The hippocampus, a brain region critical for memory formation, expresses a high density of CCK-B receptors.[2] Studies have shown that CCK-B receptor antagonists can enhance memory in certain tasks, such as olfactory recognition, through a mechanism that involves the hippocampal system.[6] However, the precise role of CCK-B receptor signaling in memory is complex, with some studies indicating that agonists can impair memory under specific conditions.[8]

## **Modulation of Neurotransmitter Systems**

The CCK-B receptor exerts a significant influence on the activity of key neurotransmitter systems, most notably the dopaminergic and GABAergic systems.

- Dopaminergic System: The interaction between CCK and dopamine is intricate and region-dependent.[1][2] In general, activation of CCK-B receptors appears to have an inhibitory effect on dopamine release in areas like the neostriatum.[1][9][10] This modulation of dopamine is crucial for processes such as reward, motivation, and motor control.[11] CCK-B receptor antagonists have been shown to enhance dopamine release, which may contribute to their potential antidepressant effects.[1][12][13]
- GABAergic System: CCK-B receptor activation has been demonstrated to enhance the
  release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the
  CNS, in regions like the nucleus accumbens.[1][2][5][14] This potentiation of GABAergic
  transmission is thought to contribute to the anxiogenic effects of CCK-B receptor agonists.
  [15]



## **Signaling Pathways**

As a GPCR, the CCK-B receptor initiates intracellular signaling cascades upon ligand binding. The primary signaling pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[3][16][17][18]

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][17][18] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][17] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.[3][16]

Furthermore, CCK-B receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[1][4][15][19][20] There is also evidence for the involvement of the phosphoinositide 3-kinase (PI3K) pathway in CCK-B receptor signaling.[1] [8][21][22]



Click to download full resolution via product page

**CCK-B Receptor Signaling Pathway** 

# Data Presentation Ligand Binding Affinities for the CCK-B Receptor



| Ligand                 | Туре                    | Receptor<br>Affinity (Ki or<br>IC50) | Species       | Reference |
|------------------------|-------------------------|--------------------------------------|---------------|-----------|
| Agonists               |                         |                                      |               |           |
| CCK-8                  | Endogenous<br>Agonist   | ~2 nM Guinea Pig                     |               | [23]      |
| Gastrin-17             | Endogenous<br>Agonist   | ~1.9 nM                              | Guinea Pig    | [23]      |
| Pentagastrin           | Synthetic Agonist       | 11 nM (IC50)                         | Not Specified | [23]      |
| BC 264                 | Synthetic Agonist       | 43 pmol (ID50, in vivo)              | Mouse         | [24]      |
| Antagonists            |                         |                                      |               |           |
| L-365,260              | Selective<br>Antagonist | 2.0 nM (Ki)                          | Guinea Pig    | [23]      |
| YM022<br>(Sograzepide) | Selective<br>Antagonist | 0.1 nM (IC50)                        | Rat           | [23]      |
| PD 135,158             | Selective<br>Antagonist | Not specified                        | Rat           | [25]      |
| CI-988                 | Selective<br>Antagonist | Not specified                        | Rat           | [25]      |

# Effects of CCK-B Receptor Ligands in Behavioral Models



| Ligand                              | Model                 | Species | Dose Range            | Effect                         | Reference |
|-------------------------------------|-----------------------|---------|-----------------------|--------------------------------|-----------|
| Agonists                            | _                     |         |                       |                                |           |
| CCK-4                               | Elevated Plus<br>Maze | Mouse   | 12.5-100<br>μg/kg     | No significant effect          | [26]      |
| CCK-8                               | Elevated Plus<br>Maze | Mouse   | 2.5-10 μg/kg,<br>s.c. | Decreased exploratory activity | [27]      |
| Antagonists                         |                       |         |                       |                                |           |
| L-365,260                           | Elevated Plus<br>Maze | Mouse   | 1-1000 μg/kg,<br>i.p. | Anxiolytic-like effect         | [28]      |
| L-365,260                           | Elevated<br>Zero Maze | Rat     | 1.0 and 5.0<br>mg/kg  | Anxiolytic-like effect         | [25]      |
| PD 135,158                          | Elevated<br>Zero Maze | Rat     | 100 μg/kg             | Anxiolytic-like effect         | [25]      |
| Devazepide<br>(CCK-A<br>antagonist) | Elevated Plus<br>Maze | Mouse   | 100-10,000<br>μg/kg   | No significant<br>effect       | [28]      |

# **Experimental Protocols**Radioligand Binding Assay for CCK-B Receptor

This protocol is used to determine the affinity of a test compound for the CCK-B receptor.

#### Materials:

- Cell membranes expressing the CCK-B receptor (e.g., from transfected cell lines or specific brain regions).
- Radiolabeled ligand (e.g., [3H]pBC 264).
- Unlabeled test compounds.

## Foundational & Exploratory





- Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).
- · Glass fiber filters.
- Scintillation cocktail and counter.

#### Procedure:

- Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.
- Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.





Click to download full resolution via product page

Radioligand Binding Assay Workflow



# Elevated Plus Maze for Assessing Anxiolytic/Anxiogenic Effects

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[29][30]

#### Apparatus:

- A plus-shaped maze elevated from the floor.
- Two open arms and two enclosed arms.
- A central platform.
- · Video tracking system.

#### Procedure:

- Habituation: Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[30]
- Placement: Place the animal on the central platform of the maze, facing an open arm.[31]
- Exploration: Allow the animal to freely explore the maze for a set period (typically 5 minutes). [31][32]
- Recording: Record the animal's behavior using a video tracking system.
- Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[29]

### **Conclusion and Future Directions**

The cholecystokinin B receptor is a pivotal modulator of neuronal activity and behavior in the central nervous system. Its involvement in anxiety, memory, and the regulation of key neurotransmitter systems makes it a compelling target for drug development. The detailed understanding of its signaling pathways and the availability of robust experimental models



provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular mechanisms underlying the diverse functions of the CCK-B receptor and on the development of novel, highly selective ligands with therapeutic potential for a range of neuropsychiatric disorders. The continued exploration of the CCK-B receptor's role in the CNS holds significant promise for advancing our understanding of brain function and for the discovery of innovative treatments for neurological and psychiatric conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin B receptor Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Different Signaling Pathways Are Involved in CCKB Rec... [degruyterbrill.com]
- 5. Cholecystokinin (CCK) increases GABA release in the rat anterior nucleus accumbens via CCK(B) receptors located on glutamatergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 11. Cholecystokinin-dopamine interactions PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 18. IP3 and PLC [worms.zoology.wisc.edu]
- 19. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. CCKBR cholecystokinin B receptor [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evidence for potentiation by CCK antagonists of the effect of cholecystokinin octapeptide in the elevated plus-maze PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]



- 31. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents -PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cholecystokinin B Receptor in the Central Nervous System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673719#cholecystokinin-b-receptor-function-in-the-cns]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com